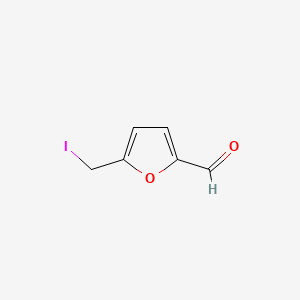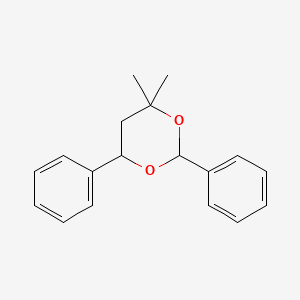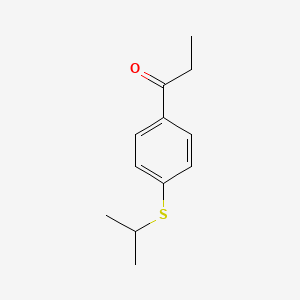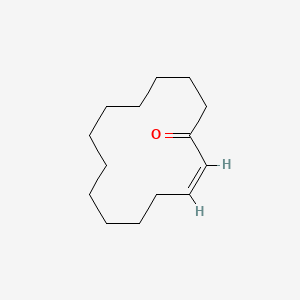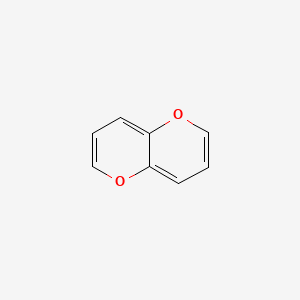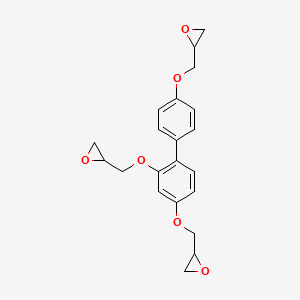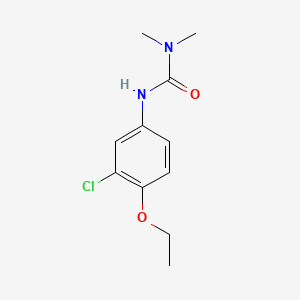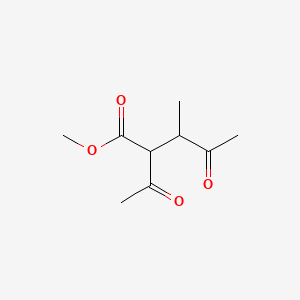
Methyl 2-acetyl-3-methyl-4-oxovalerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-acetyl-3-methyl-4-oxovalerate is an organic compound with the molecular formula C9H14O4. It is also known by other names such as 2-acetyl-3-methyl-4-oxopentanoic acid methyl ester and pentanoic acid, 2-acetyl-3-methyl-4-oxo-, methyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-3-methyl-4-oxovalerate typically involves the esterification of 2-acetyl-3-methyl-4-oxopentanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product .
化学反应分析
Types of Reactions
Methyl 2-acetyl-3-methyl-4-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters and amides.
科学研究应用
Methyl 2-acetyl-3-methyl-4-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
作用机制
The mechanism of action of Methyl 2-acetyl-3-methyl-4-oxovalerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then participate in metabolic pathways, influencing cellular functions and physiological processes .
相似化合物的比较
Similar Compounds
4-Methyl-2-oxopentanoic acid:
3-Methyl-2-oxovaleric acid: An abnormal metabolite associated with maple syrup urine disease.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
84912-11-8 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC 名称 |
methyl 2-acetyl-3-methyl-4-oxopentanoate |
InChI |
InChI=1S/C9H14O4/c1-5(6(2)10)8(7(3)11)9(12)13-4/h5,8H,1-4H3 |
InChI 键 |
ICETZAWQGQSRCU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)C)C(=O)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


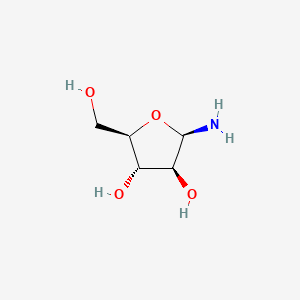
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)
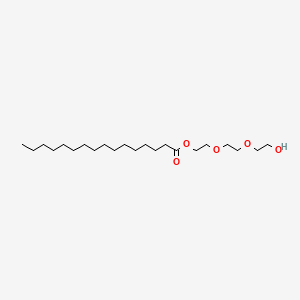

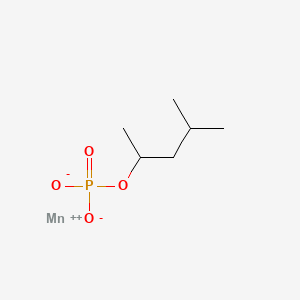
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
